

CAS number and molecular structure of 2-Isopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isopropyl-5-nitropyridine

Cat. No.: B593103

[Get Quote](#)

Technical Guide: 2-Isopropyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Isopropyl-5-nitropyridine**, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, and plausible synthetic routes, offering valuable insights for its utilization in research and development.

Chemical Identity and Molecular Structure

2-Isopropyl-5-nitropyridine is a substituted pyridine derivative. The presence of an electron-withdrawing nitro group and an electron-donating isopropyl group on the pyridine ring imparts a unique reactivity profile, making it a versatile intermediate for further chemical modifications.

CAS Number: 131941-21-4[1][2]

Molecular Structure: The molecular structure consists of a pyridine ring substituted with an isopropyl group at the 2-position and a nitro group at the 5-position.

Molecular Formula: C₈H₁₀N₂O₂[1][2]

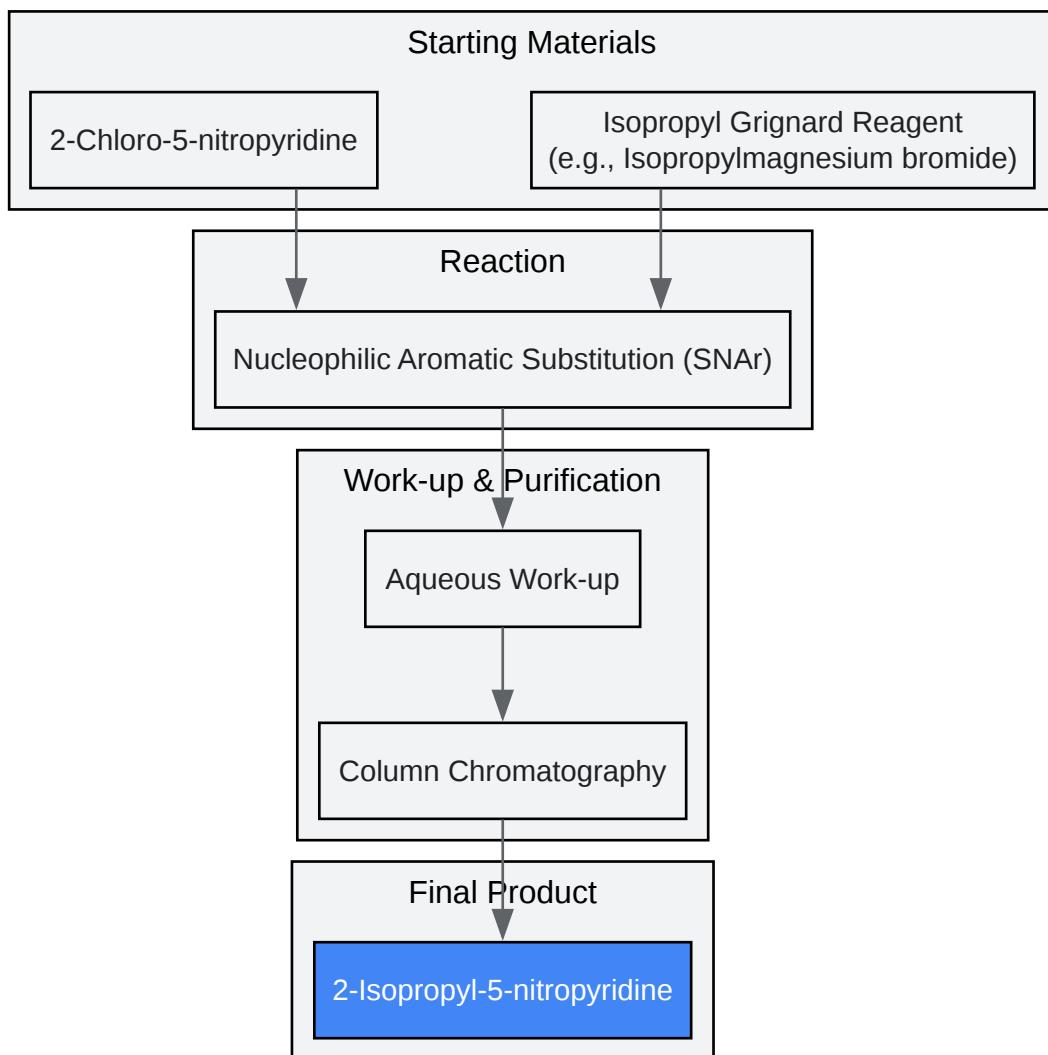
Physicochemical Properties

A summary of the key physicochemical properties of **2-Isopropyl-5-nitropyridine** is presented in the table below. These properties are crucial for designing experimental conditions and for computational modeling studies.

Property	Value	Source
Molecular Weight	166.18 g/mol	[3]
Boiling Point	246.831 °C at 760 mmHg	[4]
Density	1.149 g/cm ³	[4]
Flash Point	103.08 °C	[4]
LogP	2.636	[4]
Polar Surface Area	58.71 Å ²	[4]

Reactivity and Potential Applications

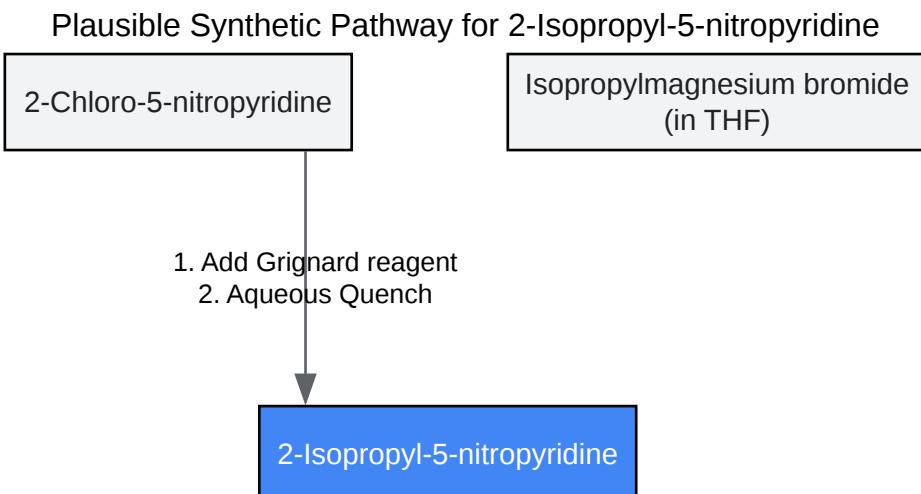
The reactivity of **2-Isopropyl-5-nitropyridine** is primarily dictated by the electronic effects of its substituents. The nitro group, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions. This makes the compound an excellent precursor for the synthesis of a variety of disubstituted pyridine derivatives.


Potential applications of **2-Isopropyl-5-nitropyridine** include:

- Medicinal Chemistry: The pyridine scaffold is a common motif in many biologically active compounds. The functional groups on **2-Isopropyl-5-nitropyridine** can be readily modified to generate libraries of novel compounds for drug discovery programs. The nitro group can be reduced to an amine, which can then be further functionalized.
- Materials Science: Pyridine-based ligands are widely used in the synthesis of metal complexes with interesting photophysical or catalytic properties.
- Agrochemicals: Substituted pyridines are also found in a number of herbicides and pesticides.

Synthetic Workflow

A specific, detailed experimental protocol for the synthesis of **2-Isopropyl-5-nitropyridine** is not readily available in the public domain. However, a plausible and commonly employed synthetic strategy involves the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor. A generalized workflow for the synthesis of 2-alkyl-5-nitropyridines is depicted below.


General Synthetic Workflow for 2-Alkyl-5-Nitropyridines

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 2-alkyl-5-nitropyridines.

A plausible synthetic pathway for **2-Isopropyl-5-nitropyridine** is the reaction of 2-chloro-5-nitropyridine with an isopropyl nucleophile, such as a Grignard reagent. This reaction would proceed via a nucleophilic aromatic substitution mechanism.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic route to **2-Isopropyl-5-nitropyridine**.

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Isopropyl-5-nitropyridine [unite-pharm.com]
- 3. 131941-21-4|2-Isopropyl-5-nitropyridine|BLD Pharm [bldpharm.com]
- 4. 131941-21-4(2-Isopropyl-5-nitropyridine) | [Kuujia.com](https://kuujia.com) [kuujia.com]
- To cite this document: BenchChem. [CAS number and molecular structure of 2-Isopropyl-5-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593103#cas-number-and-molecular-structure-of-2-isopropyl-5-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com